11a-Hydroxy-18-methylestr-4-ene-3,17-dione

描述

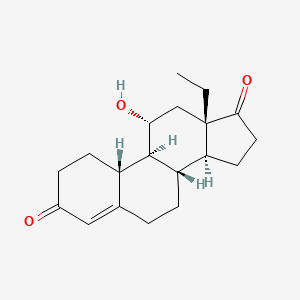

Structure

3D Structure

属性

IUPAC Name |

(8S,9S,10R,11R,13S,14S)-13-ethyl-11-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-2-19-10-16(21)18-13-6-4-12(20)9-11(13)3-5-14(18)15(19)7-8-17(19)22/h9,13-16,18,21H,2-8,10H2,1H3/t13-,14-,15-,16+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMKJBGEAVUIOC-ZRTWPRGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(C3C(C1CCC2=O)CCC4=CC(=O)CCC34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@H]34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578104 | |

| Record name | (8S,9S,11R,13S,14S)-13-Ethyl-11-hydroxy-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53067-82-6 | |

| Record name | (11α)-13-Ethyl-11-hydroxygon-4-ene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53067-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (8S,9S,11R,13S,14S)-13-Ethyl-11-hydroxy-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Biosynthetic Pathways of 11α Hydroxy 18 Methylestr 4 Ene 3,17 Dione

Chemical Synthesis Methodologies for 11α-Hydroxylated Estrane (B1239764) Derivatives

The chemical synthesis of steroids is a mature field, yet it faces persistent challenges, especially when regio- and stereospecific modifications are required.

Conventional methods for producing 11α-hydroxylated steroids rely on multi-stage chemical synthesis. researchgate.netgoogle.com These processes often begin with less complex, naturally occurring steroids or involve building the entire steroid skeleton from smaller molecules, a process known as total synthesis. google.com For estrane derivatives, synthetic routes can be long and laborious, complicated by the need to control the stereochemistry at numerous asymmetric carbon atoms. google.comgoogle.com

However, these traditional chemical routes are fraught with limitations:

Harsh Reaction Conditions: Many synthetic steps require toxic and harsh reagents, such as strong acids or oxidizing agents. google.com

Environmental and Economic Costs: The multi-step nature of chemical synthesis, coupled with the use of hazardous materials and the need for extensive purification, results in high economic costs and a significant environmental footprint. nih.govnih.gov

In response to the limitations of purely chemical methods, significant research has focused on developing more efficient, scalable, and environmentally benign processes. While new chemical strategies are being explored, such as simplified routes using novel reagents google.com, the most transformative development has been the integration of biological steps into the synthetic pathway. This chemoenzymatic approach leverages the high specificity of enzymes to overcome the selectivity challenges of traditional chemistry. The microbiological introduction of the 11β-hydroxy group (a related process) is often the most expensive and loss-prone step in a synthetic sequence, highlighting the need for better methods. google.com The ultimate goal is to create robust and bio-sustainable bioprocesses for producing steroids "à la carte". nih.gov

Biotransformation and Microbial Production of 11α-Hydroxy-18-methylestr-4-ene-3,17-dione

Microbial biotransformation has emerged as the dominant and more sustainable strategy for producing key steroid intermediates. nih.gov This approach bypasses many of the difficulties associated with chemical synthesis by using whole microbial cells or their enzymes as biocatalysts. researchgate.netnih.gov

A major advantage of biotransformation is the ability to use cheap and abundant starting materials. Natural sterols, such as phytosterols (B1254722) derived from plant sources (e.g., soy) and cholesterol, are widely used as precursors. researchgate.netnih.govnih.gov Microorganisms can metabolize these complex molecules, selectively cleaving the side chain to produce valuable C19 steroid intermediates like androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD). mdpi.comasm.org These intermediates then serve as the direct substrates for subsequent hydroxylation reactions to yield compounds like 11α-hydroxyandrost-4-ene-3,17-dione (11α-OH-AD), a close analog of the target compound. researchgate.netnih.gov

| Precursor | Source | Key Intermediate Product | Reference |

|---|---|---|---|

| Phytosterols | Plants (e.g., Pine, Soybeans) | Androst-4-ene-3,17-dione (AD) | researchgate.netnih.govnih.gov |

| Cholesterol | Animal-derived | Androst-4-ene-3,17-dione (AD), Androsta-1,4-diene-3,17-dione (ADD) | nih.govnih.govnih.gov |

The industrial production of 11α-hydroxylated steroids is often a testament to the specialized metabolic capabilities of different microorganisms, which are frequently used in sequence.

Mycobacterium neoaurum : This bacterium is a workhorse in the steroid industry, prized for its robust ability to degrade the side chain of natural sterols like phytosterols to produce AD. researchgate.netmdpi.com Genetically modified strains of M. neoaurum are widely used as industrial cell factories for this initial conversion step. nih.govmdpi.com

Aspergillus ochraceus : This filamentous fungus is renowned for its specific ability to introduce a hydroxyl group at the 11α position of the steroid nucleus. nih.govgoogle.com The key enzymes responsible are cytochrome P450 (CYP450) monooxygenases. proquest.com Research has identified specific enzymes, such as CYP68J5, as being solely responsible for this hydroxylation activity in certain industrial strains. proquest.com However, a challenge with these fungal biocatalysts can be their low regioselectivity, sometimes producing other hydroxylated by-products alongside the desired 11α-hydroxy steroid. proquest.com

A common industrial strategy involves a "two-step, one-pot" process where M. neoaurum first converts phytosterol into AD. researchgate.netnih.gov Then, without purifying the intermediate, A. ochraceus is introduced into the same bioreactor to perform the 11α-hydroxylation of AD, yielding 11α-OH-AD with high efficiency. researchgate.netnih.gov

| Microorganism | Role in Synthesis | Key Enzyme Family | Reference |

|---|---|---|---|

| Mycobacterium neoaurum | Sterol side-chain degradation to produce Androst-4-ene-3,17-dione (AD) | Cholesterol oxidase, 3β-hydroxysteroid dehydrogenase | researchgate.netnih.govmdpi.commdpi.com |

| Aspergillus ochraceus | 11α-hydroxylation of steroid intermediates (e.g., AD) | Cytochrome P450 (e.g., CYP68J5, CYP68L8) | nih.govnih.govproquest.com |

| Rhizopus oryzae / Rhizopus nigricans | Source of 11α-hydroxylating enzymes for expression in other hosts | Cytochrome P450 | nih.govmdpi.com |

| Mycolicibacterium smegmatis (engineered) | Single-step production of 11α-hydroxysteroids from sterols | Native sterol catabolism enzymes + Heterologous 11α-hydroxylases | nih.govnih.govresearchgate.net |

Maximizing the yield and efficiency of microbial steroid transformations is an area of intense research. Several key strategies have been developed:

Metabolic Engineering: A significant breakthrough is the creation of recombinant microorganisms capable of performing the entire synthesis in a single fermentation step. For instance, the genes for 11α-hydroxylase enzymes from fungi like Rhizopus oryzae have been introduced into bacterial strains like Mycolicibacterium smegmatis. nih.govnih.gov These engineered bacteria can directly convert phytosterols or cholesterol into 11α-OH-AD, streamlining the process and reducing costs. nih.govnih.govresearchgate.net

Improving Substrate Uptake: The low water solubility of sterols is a major bottleneck. mdpi.com This is addressed by using oil-aqueous two-phase systems, where the sterol dissolves in an oil phase (like soybean oil), or by adding cyclodextrins, which form inclusion complexes with the sterol molecules, increasing their availability to the microbial cells. mdpi.comnih.govresearchgate.net Additionally, engineering the bacterial cell envelope to increase its permeability can enhance substrate uptake and significantly boost conversion efficiency. nih.govnih.gov

Process Condition Optimization: Fine-tuning fermentation parameters is crucial. This includes optimizing temperature, pH, and agitation speed to balance microbial growth with the catalytic activity of the hydroxylase enzymes. researchgate.netd-nb.info For example, one phase of the fermentation might be optimized for cell growth and progesterone (B1679170) bioconversion at a higher agitation speed, followed by a second phase at a lower speed to maximize ethanol (B145695) co-production. d-nb.info

Optimization of Fermentation and Bioconversion Processes

Single-Step versus Two-Step Bioconversion Strategies

The industrial production of 11α-hydroxylated steroids has traditionally been dominated by two-step bioconversion processes. google.com In a typical two-step, one-pot method, a substrate like phytosterol is first converted into an intermediate such as androst-4-ene-3,17-dione (AD) by a microorganism, often from the genus Mycobacterium. researchgate.netnih.gov Following this, a second microorganism, typically a fungus known for its hydroxylating capabilities like Aspergillus ochraceus, is introduced to perform the C11α-hydroxylation. researchgate.netnih.gov While effective, this method can be complex and time-consuming.

Recent advancements have focused on developing single-step fermentation processes. This strategy involves the use of a single, rationally designed recombinant microorganism capable of performing the entire conversion from a starting sterol to the final 11α-hydroxylated product. google.com These engineered microbes, such as strains of Mycolicibacterium smegmatis, are equipped with the necessary genetic machinery to both break down the sterol side chain and introduce the hydroxyl group at the C11α position. google.com This consolidation of steps into a single fermentation aims to improve efficiency and reduce production costs. mdpi.com

Interactive Data Table: Comparison of Bioconversion Strategies

| Strategy | Microorganism(s) | Key Steps | Reported Molar Yield | Reference |

|---|

| Two-Step, One-Pot | 1. Mycobacterium neoaurum 2. Aspergillus ochraceus | 1. Phytosterol to Androst-4-ene-3,17-dione (AD) 2. AD to 11α-hydroxy-AD | ~70% for step 1; ~98% for step 2 | researchgate.netnih.gov | | Single-Step | Recombinant Mycolicibacterium smegmatis | Phytosterol to 11α-hydroxy-AD | ~57% | google.com |

Rational Design of Recombinant Microorganisms for Enhanced Production

The development of efficient single-step bioconversion processes hinges on the rational design of recombinant microorganisms. A key approach involves introducing genes encoding for specific hydroxylating enzymes into a bacterial chassis that is already proficient at steroid nucleus formation. google.com For instance, researchers have successfully created strains of Mycolicibacterium smegmatis capable of producing 11α-hydroxylated synthons directly from sterols like cholesterol or phytosterols. google.com

This was achieved by designing a synthetic operon containing the genes for a cytochrome P450 hydroxylase system from the fungus Rhizopus oryzae and introducing it into an engineered M. smegmatis strain that was already optimized for the production of androst-4-ene-3,17-dione (AD) and 1,4-androstadiene-3,17-dione (ADD). google.com The remarkable finding was that the endogenous metabolic pathways of M. smegmatis could recognize and process the newly introduced 11α-hydroxylated intermediates, effectively creating a novel and efficient pathway for the desired end-products. google.com This demonstrates the power of synthetic biology in tailoring microbial metabolism for industrial steroid production.

Enzymatic Mechanisms and Regioselectivity in C11α-Hydroxylation

The precise introduction of a hydroxyl group at the C11α position is a hallmark of certain microbial enzymes, particularly cytochrome P450 monooxygenases. The regioselectivity of this reaction is crucial for the synthesis of biologically active steroids.

The enzymatic system responsible for 11α-hydroxylation in fungi like Rhizopus oryzae and Aspergillus ochraceus is a cytochrome P450 enzyme in conjunction with a NADPH-cytochrome P450 reductase, which facilitates electron transfer. chemicalbook.comnih.gov The high regio- and stereoselectivity of these enzymes is attributed to the specific architecture of their active sites, which orients the steroid substrate in a way that exposes the C11α position to the reactive oxygen species of the heme cofactor. rsc.org

However, wild-type fungal strains often contain multiple P450 enzymes, which can lead to the formation of undesired by-products through hydroxylation at other positions, such as C6β or C7β. chemicalbook.comsimsonpharma.com To overcome this, research has focused on identifying and isolating the specific genes encoding the desired 11α-hydroxylase. For example, the CYP509C12 gene from Rhizopus oryzae has been identified and expressed in other hosts like fission yeast to achieve more specific 11α-hydroxylation of substrates like progesterone. chemicalbook.com Further protein engineering efforts on these enzymes, through techniques like site-directed mutagenesis, aim to enhance their selectivity and activity for industrial applications. nih.gov

Derivatization and Chemical Modification Approaches Utilizing the 11α-Hydroxy-18-methylestr-4-ene-3,17-dione Scaffold

11α-Hydroxy-18-methylestr-4-ene-3,17-dione is not an end product itself but rather a versatile starting material for the synthesis of more complex and pharmacologically active steroids.

Precursor Role in Synthesis of Progestin Compounds (e.g., Desogestrel, Etonogestrel)

The primary application of 11α-Hydroxy-18-methylestr-4-ene-3,17-dione is as a key intermediate in the synthesis of the progestins Desogestrel and its active metabolite, Etonogestrel. google.comnih.gov These third-generation contraceptives are valued for their high progestational activity and reduced androgenic side effects.

The synthesis of these compounds from the 11α-hydroxy intermediate involves a series of chemical transformations. A crucial step is the conversion of the 11α-hydroxy group into an 11-methylene group. This is often achieved through oxidation of the 11α-hydroxyl to an 11-keto group, followed by a Wittig reaction to introduce the methylene (B1212753) functionality. google.com The resulting intermediate, 11-methylene-18-methylestr-4-en-3,17-dione, is then further modified to introduce the ethynyl (B1212043) group at the C17 position, ultimately leading to Desogestrel and Etonogestrel. google.comnih.gov

Generation of Related Steroid Intermediates

Beyond its direct route to Desogestrel and Etonogestrel, the 11α-Hydroxy-18-methylestr-4-ene-3,17-dione scaffold can be used to generate other valuable steroid intermediates. For example, the oxidation of the 11α-hydroxy group yields 18-methyl-estra-4-en-3,11,17-trione . google.com This tri-keto intermediate is also a precursor in the synthesis of 11-methylene-18-methylestr-4-en-3,17-dione. google.com

Furthermore, through selective chemical reactions, other derivatives can be synthesized. For instance, protection of the ketone groups at positions 3 and 17, followed by reduction of the newly formed 11-keto group and subsequent modifications, can lead to a variety of other functionalized steroids. The ability to selectively manipulate the functional groups on the steroid nucleus makes 11α-Hydroxy-18-methylestr-4-ene-3,17-dione a versatile building block in medicinal chemistry.

Biological Activities and Molecular Mechanisms of 11α Hydroxy 18 Methylestr 4 Ene 3,17 Dione

Androgen Receptor Interactions and Antiandrogenic Activity

While direct and extensive research on the androgen receptor (AR) interactions of 11α-Hydroxy-18-methylestr-4-ene-3,17-dione is not widely available in public literature, inferences can be drawn from related compounds. For instance, the parent compound, androst-4-ene-3,17-dione, is known to bind to the androgen receptor. nih.gov The structural modifications present in 11α-Hydroxy-18-methylestr-4-ene-3,17-dione would be expected to modulate this binding. The 11α-hydroxy group, in particular, can significantly influence the binding affinity and functional activity at the AR. Related 11-hydroxy steroids are known to have roles in androgen-related pathways. wikipedia.orgnih.gov

Glucocorticoid Receptor Interactions and Antagonistic Effects

The interaction of 11α-Hydroxy-18-methylestr-4-ene-3,17-dione with the glucocorticoid receptor (GR) is a critical aspect of its biological profile. While specific binding data for this exact compound is scarce in publicly accessible literature, studies on structurally similar steroids provide valuable insights. For example, 18-hydroxycortisol has been shown to have a measurable, albeit low, binding affinity for the glucocorticoid receptor. nih.gov The presence of hydroxyl groups on the steroid nucleus is a known determinant of GR binding and activity. nih.gov It is plausible that 11α-Hydroxy-18-methylestr-4-ene-3,17-dione could exhibit antagonistic effects at the GR, a characteristic that is of interest in the development of new therapeutic agents.

Exploration of Other Modulatory Activities (e.g., Anti-insulin, Anticoagulant, Antitumor Effects)

The broader pharmacological profile of 11α-Hydroxy-18-methylestr-4-ene-3,17-dione remains an area of active investigation. Its role as an intermediate in the synthesis of hormonal drugs suggests a potential for various modulatory effects. For instance, related compounds have been investigated for their antitumor properties. 11β-Hydroxyandrost-4-ene-3,17-dione has been noted as an inhibitor of prostate cancer cells in some contexts. cymitquimica.com Furthermore, the parent compound, androstenedione (B190577), has been studied in the context of cancer therapy. nih.gov However, specific data on the anti-insulin, anticoagulant, or direct antitumor effects of 11α-Hydroxy-18-methylestr-4-ene-3,17-dione are not well-documented in the available literature.

Role in Steroid Hormone Receptor Binding and Signal Transduction

The primary mechanism of action for 11α-Hydroxy-18-methylestr-4-ene-3,17-dione involves its ability to bind to steroid hormone receptors, thereby modulating gene expression and subsequent protein synthesis. The unique structural features of the compound, particularly the 11α-hydroxyl group, are crucial for its binding affinity and specificity to different receptors. This interaction can initiate or inhibit signal transduction pathways associated with the respective hormone receptor. The study of related compounds, such as 11β-hydroxyandrostenedione, which is recognized as an androgen prohormone, underscores the importance of the 11-hydroxy group in steroid receptor binding and function. wikipedia.org

Structure Activity Relationships Sar and Molecular Design Centered on the 11α Hydroxy 18 Methylestr 4 Ene 3,17 Dione Scaffold

Impact of the 11α-Hydroxyl Group on Receptor Binding Affinity and Selectivity

The introduction of a hydroxyl group at the C11 position of the steroid nucleus, particularly in the alpha (α) configuration, has been shown to have a pronounced effect on receptor binding affinity. Research indicates that the presence of an 11α-hydroxyl group generally leads to a significant decrease in binding affinity for the estrogen receptor alpha (ERα). For instance, 11α-hydroxy-estradiol exhibits a relative binding affinity (RBA) for hERα that is markedly lower than that of estradiol (B170435). oup.comoup.com Specifically, its RBA has been reported to be as low as 0.31% compared to estradiol, indicating a substantial reduction in its ability to bind to the receptor. oup.comoup.com Similarly, both 11α-hydroxy-E2 and its stereoisomer, 11β-hydroxy-E2, have demonstrated a weak relative binding affinity for ERα. mdpi.com

This diminished affinity suggests that the 11α-hydroxyl group may introduce steric hindrance within the ligand-binding pocket of the receptor, thereby disrupting the optimal fit required for high-affinity binding. The availability of hydrophobic space in the ligand-binding pocket near the C-11 position appears to be a common feature among steroid hormone receptors. bioone.org The orientation of the hydroxyl group is critical; for example, in the context of neurosteroid modulation of GABA-A receptors, 11α-hydroxylation of pregnanolone (B1679072) resulted in a 175-fold decrease in activity compared to the parent compound, while 11β-hydroxylation led to a less pronounced 36-fold reduction in potency. csic.es This highlights the stereo- and regioselective sensitivity of receptor pockets to substitutions on the steroid C-ring. csic.es

The following table summarizes the relative binding affinity of some 11-substituted estradiol derivatives to the human estrogen receptor alpha (hERα).

| Compound | Relative Binding Affinity (RBA %) (Estradiol = 100%) | Reference |

| 17β-Estradiol | 100 | oup.com |

| 11α-Hydroxy-estradiol | 0.31 | oup.comoup.com |

| 11β-Hydroxy-estradiol | 1.7 | oup.com |

| 11-Keto-estradiol | 0.1 | oup.com |

This table illustrates the significant decrease in binding affinity with the introduction of an 11α-hydroxyl group.

Influence of C18-Methyl Substitution on Biological Potency and Receptor Interaction

The substitution at the C18 position of the steroid skeleton, which is typically a methyl group in androgens and a key site for modification in synthetic steroids, plays a pivotal role in determining biological potency. The addition of a methyl group at C18, creating an ethyl group at the C13 position, has been shown to substantially increase the potency of progestins. wikipedia.org A notable example is the comparison between norethisterone and its C18-methyl derivative, levonorgestrel (B1675169). Levonorgestrel exhibits significantly increased progestogenic potency. wikipedia.org Similarly, 18-methylsegesterone acetate (B1210297) (18-methyl-SGA) demonstrates a 3 to 10-fold increase in progestogenic potency compared to segesterone (B1250651) acetate (SGA). wikipedia.org Given that SGA is already a highly potent progestin, this enhancement underscores the profound impact of the C18-methyl group. wikipedia.org

In the context of the androgen receptor (AR), the C18 position has been identified as a critical point for introducing modifications to develop antagonists. researchgate.net Rational drug design has targeted this position to attach side chains that can interact with specific regions of the AR ligand-binding domain, such as helix 12, to modulate the receptor's function. researchgate.net This indicates that substitutions at C18 can directly influence the agonistic or antagonistic nature of the compound. researchgate.net The absence of the C18 methyl group has also been shown to contribute to weaker agonist effects at certain neurosteroid binding sites on GABA-A receptors. nih.gov

Role of C3 and C17 Dione (B5365651) Functionalities in Receptor Recognition and Pharmacodynamics

The dione functionalities at the C3 and C17 positions of the estr-4-ene scaffold are critical determinants for receptor recognition and the subsequent pharmacodynamic response. The 3-keto group, in conjunction with the Δ4 double bond, forms an α,β-unsaturated ketone system that is a classic structural motif for high-affinity binding to a range of steroid receptors, including the androgen and progesterone (B1679170) receptors. This structural feature is essential for the initial recognition and binding of the steroid within the ligand-binding pocket.

The C17-keto group also plays a crucial role in the interaction with the receptor. For many steroid hormones, this position is a key site for hydrogen bonding with amino acid residues in the receptor's binding pocket. The nature of the substituent at C17, whether it is a ketone or a hydroxyl group, can significantly influence the biological activity and the type of response (agonistic vs. antagonistic). For example, the reduction of the 17-carbonyl group of androstane (B1237026) and estrane (B1239764) molecules to the more potent 17β-hydroxysteroids is a key activation step. mdpi.com Conversely, the presence of a ketone at C17 is a defining feature of certain classes of steroids and is integral to their specific receptor interactions. Modifications at other positions on the steroid ring are often evaluated in the context of the foundational interactions provided by the C3 and C17 functionalities.

Comparative Analysis of Structural Modifications on Steroid Hormone Receptor Binding

A comparative analysis of structural modifications across the steroid scaffold reveals key principles of structure-activity relationships.

11α-Hydroxylation vs. other C11 substitutions: As previously discussed, 11α-hydroxylation drastically reduces ERα binding affinity compared to the parent estradiol. oup.comoup.commdpi.com In contrast, the introduction of bulky, nonpolar groups at the 11β-position can lead to compounds with antiestrogenic effects. mdpi.com The size and nature of the substituent at C11 are more critical than its mere presence in determining the antagonistic activity. mdpi.com For instance, 11β-amidoalkyl estradiols are known to be potent antiestrogens. bioone.org

C18-Methylation vs. No Substitution: The addition of a C18-methyl group, as seen in the transition from norethisterone to levonorgestrel or SGA to 18-methyl-SGA, consistently enhances progestogenic potency. wikipedia.org This suggests that for certain receptors, the C18-methyl group contributes favorably to the binding affinity and/or efficacy of the ligand.

Combined Effects: In 11α-Hydroxy-18-methylestr-4-ene-3,17-dione, the opposing effects of the 11α-hydroxyl group (likely decreasing affinity) and the C18-methyl group (potentially increasing potency at certain receptors) would result in a complex pharmacological profile. The net effect on a specific receptor would depend on the balance of these interactions within the unique architecture of that receptor's ligand-binding domain.

The following table provides a conceptual comparison of the expected impact of key structural features on receptor interactions.

| Structural Feature | Expected Impact on Binding/Potency | Receptor(s) | Reference |

| 11α-Hydroxyl Group | Decreased binding affinity | ERα | oup.comoup.commdpi.com |

| C18-Methyl Group | Increased potency | Progesterone Receptor | wikipedia.org |

| C3-Keto-Δ4 Moiety | Essential for binding | Androgen, Progesterone Receptors | General knowledge |

| C17-Keto Group | Key interaction point | Androgen, Progesterone Receptors | mdpi.com |

This table summarizes the generalized effects of the key functional groups present in 11α-Hydroxy-18-methylestr-4-ene-3,17-dione.

Rational Design Principles for Modulating Steroid Receptor Agonism and Antagonism

The principles of rational drug design applied to steroid receptor modulators are centered on exploiting the specific structural features of the receptor's ligand-binding pocket. The goal is to design ligands that either stabilize the active conformation (agonism) or prevent its formation (antagonism).

One key strategy involves the introduction of bulky substituents at specific positions on the steroid nucleus. These bulky groups can physically prevent the conformational changes required for receptor activation, such as the repositioning of helix 12 in the ligand-binding domain of the androgen receptor. researchgate.net For example, large substituents at the 11β-position of estradiol can confer antiestrogenic properties. mdpi.com

Another principle is the modulation of electronic properties and hydrogen bonding potential. The strategic placement of functional groups that can act as hydrogen bond donors or acceptors can enhance affinity for specific residues within the binding pocket. Conversely, introducing groups that create unfavorable steric or electronic interactions can weaken binding or promote an antagonistic conformation.

The concept of bioisosteric replacement is also a valuable tool in rational drug design. nih.gov This involves substituting a functional group with another that has similar physical or chemical properties but may lead to improved potency, selectivity, or pharmacokinetic properties. For instance, replacing a hydrogen atom with fluorine can enhance potency in some cases. nih.gov

Ultimately, the design of selective steroid receptor modulators relies on a deep understanding of the three-dimensional structure of the target receptor and how different ligands interact with it. By systematically modifying the steroid scaffold, as exemplified by the various functional groups on 11α-Hydroxy-18-methylestr-4-ene-3,17-dione, it is possible to fine-tune the biological response from full agonism to partial agonism or full antagonism. csic.es

Advanced Methodologies and Computational Approaches in 11α Hydroxy 18 Methylestr 4 Ene 3,17 Dione Research

Spectroscopic and Crystallographic Analyses for Precise Structural Elucidation

The definitive identification and structural confirmation of 11α-Hydroxy-18-methylestr-4-ene-3,17-dione require a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information about the molecule's atomic composition and spatial arrangement.

Spectroscopic Techniques : A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is typically employed.

NMR Spectroscopy : Both ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework. Key expected signals would confirm the presence of the ethyl group at the C13 position, the hydroxyl group at C11, and the characteristic α,β-unsaturated ketone system in the A-ring.

Infrared (IR) Spectroscopy : IR analysis is used to identify specific functional groups. Characteristic absorption bands would be expected for the hydroxyl (-OH) group, the saturated ketone (C=O) at C17, and the conjugated ketone of the enone system in the A-ring.

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound (302.41 g/mol ) and can provide information about its fragmentation pattern, further corroborating the proposed structure. simsonpharma.comechemi.com

Table 1: Expected Spectroscopic Data for Structural Elucidation

| Technique | Functional Group/Structural Feature | Expected Observation |

|---|---|---|

| ¹H NMR | C18-CH₃ (Ethyl Group) | Triplet signal |

| C11-H (adjacent to -OH) | Multiplet, chemical shift influenced by hydroxyl group | |

| C4-H (Vinylic proton) | Characteristic downfield singlet or doublet | |

| ¹³C NMR | C3 and C17 (Carbonyl carbons) | Signals in the characteristic downfield region for ketones (~199-220 ppm) |

| C11 (Carbon with -OH) | Signal in the alcohol region (~60-80 ppm) | |

| C4 and C5 (Enone carbons) | Signals in the olefinic region | |

| IR Spectroscopy | -OH group | Broad absorption band around 3200-3600 cm⁻¹ |

| C=O (Ketones) | Strong, sharp absorption bands around 1650-1725 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | Signal at m/z = 302.4 |

Advanced Analytical Techniques for Isolation, Separation, and Quantification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of 11α-Hydroxy-18-methylestr-4-ene-3,17-dione, particularly for its isolation from reaction mixtures, purification, and quantification.

Methodology : Reversed-phase HPLC (RP-HPLC) is the most common method for steroid analysis. In this setup, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

Separation and Quantification : For 11α-Hydroxy-18-methylestr-4-ene-3,17-dione, a gradient elution method, typically using a mixture of water and a more nonpolar organic solvent like acetonitrile (B52724) or methanol, allows for efficient separation from starting materials, byproducts, and other impurities. nih.govacs.orghplc.eu Detection is commonly achieved using an ultraviolet (UV) detector, set to a wavelength where the α,β-unsaturated ketone chromophore exhibits strong absorbance. acs.org For more sensitive and specific quantification, especially in complex matrices, HPLC can be coupled with a mass spectrometer (LC-MS). mdpi.com

Table 2: Typical HPLC Parameters for Steroid Intermediate Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3-5 µm) nih.govresearchgate.net | Provides hydrophobic stationary phase for separation. |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) hplc.eu | Allows for separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min hplc.eu | Ensures efficient separation and good peak shape. |

| Detection | UV at ~240-254 nm acs.org or Mass Spectrometry (MS) | Quantification based on enone absorbance or mass-to-charge ratio. |

| Temperature | 20-40 °C | Maintains consistent retention times and separation efficiency. |

Computational Chemistry and Molecular Modeling for Understanding Steroid-Receptor Interactions

Computational methods provide powerful insights into how 11α-Hydroxy-18-methylestr-4-ene-3,17-dione might interact with biological receptors, guiding further research and development.

Molecular Docking : This computational technique predicts the preferred orientation of a ligand when bound to a receptor's active site. For 11α-Hydroxy-18-methylestr-4-ene-3,17-dione, docking studies could be performed using crystal structures of steroid receptors, such as the androgen or progesterone (B1679170) receptors. endocrine-abstracts.orgmdpi.com The goal would be to predict the binding mode and estimate the binding affinity. Key interactions would likely involve hydrogen bonds between the receptor's amino acid residues (e.g., glutamine, arginine, threonine) and the steroid's oxygen atoms at C3, C11, and C17. endocrine-abstracts.orgnih.gov

Molecular Dynamics (MD) Simulations : Following docking, MD simulations can be used to study the dynamic behavior of the steroid-receptor complex over time. sioc-journal.cnnih.gov These simulations provide information on the stability of the binding pose, the flexibility of the ligand and receptor, and the role of water molecules in mediating interactions. nih.govfrontiersin.org For instance, MD could reveal whether the 11α-hydroxyl group contributes to a stable and long-lasting interaction within the binding pocket, a critical factor for biological activity. mdpi.com

3D-QSAR : When a series of related compounds with known biological activities is available, 3D-QSAR methods can be used to build a statistical model that correlates the 3D properties of the molecules with their activity.

CoMFA : Comparative Molecular Field Analysis is a prominent 3D-QSAR technique. uniroma1.it It involves aligning a set of molecules (e.g., analogues of 11α-Hydroxy-18-methylestr-4-ene-3,17-dione) and calculating their steric and electrostatic fields at various points on a 3D grid. nih.gov Partial least squares (PLS) analysis is then used to create a model that relates these field values to biological activity. uniroma1.it The results are often visualized as 3D contour maps, which highlight regions where bulky groups (steric favorability) or specific charges (electrostatic favorability) would increase or decrease activity. nih.govrsc.org Such models can be highly predictive and are invaluable for guiding the design of new, more potent analogues. nih.gov

Beyond the Spherical Atom Model : Standard crystallographic refinement often uses the independent-atom model (IAM), which assumes atoms have a spherical electron density. nih.gov However, this is a simplification, as chemical bonding and lone pairs create an aspherical charge distribution.

Transferable Aspherical Atom Model (TAAM) : The TAAM is an advanced refinement technique that uses a databank of pre-calculated aspherical atomic densities for different atom types. nih.govnih.gov Applying the TAAM to high-resolution X-ray diffraction data for 11α-Hydroxy-18-methylestr-4-ene-3,17-dione would yield a more accurate model of its electron density. researchgate.net This improved model provides more precise atomic positions (especially for hydrogen atoms) and allows for the derivation of electrostatic properties, such as the electrostatic potential, directly from the experimental data. nih.govnih.gov This detailed electronic information is crucial for a more profound understanding of intermolecular interactions, including how the molecule is recognized by a receptor. acs.org

Future Research Directions and Potential Academic Applications of 11α Hydroxy 18 Methylestr 4 Ene 3,17 Dione

Development as a Precursor for Novel Steroid-Based Pharmaceutical Agents

The primary and most immediate application of 11α-Hydroxy-18-methylestr-4-ene-3,17-dione is its function as a key intermediate in the synthesis of complex, high-value steroidal active pharmaceutical ingredients (APIs). The specific hydroxylation pattern of the molecule provides a reactive site for further chemical modifications.

Research has established this compound as a crucial precursor in the manufacturing of certain progestins. For instance, it is an intermediate in the synthesis of third-generation progestins like Desogestrel and Etonogestrel, which are widely used in contraceptive formulations. The strategic placement of the 11α-hydroxy group is pivotal for constructing the specific molecular architecture of these final drug products.

Future research in this domain will likely focus on leveraging this precursor to develop novel steroid analogues. By employing various chemical reactions such as oxidation, reduction, or substitution at the hydroxyl group, chemists can generate a library of new derivatives. These derivatives could be investigated for improved efficacy, better selectivity, or different therapeutic applications beyond contraception, potentially in hormone replacement therapy or as modulators of specific steroid receptors.

Table 1: Pharmaceutical Agents Derived from 11α-Hydroxy-18-methylestr-4-ene-3,17-dione

| Precursor Compound | Derived Pharmaceutical Agent | Therapeutic Class |

|---|---|---|

| 11α-Hydroxy-18-methylestr-4-ene-3,17-dione | Desogestrel | Progestin (Contraceptive) |

Investigation of Undiscovered Biological Roles and Therapeutic Potentials

While primarily known as a synthetic intermediate, the inherent biological activity of 11α-Hydroxy-18-methylestr-4-ene-3,17-dione and its potential metabolites remains an underexplored field. Steroids with an 11α-hydroxy group can exhibit unique interactions with biological targets. For example, the related compound 11α-hydroxyprogesterone is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). nih.gov This suggests that 11α-Hydroxy-18-methylestr-4-ene-3,17-dione could be investigated for similar enzymatic inhibitory properties.

Future academic inquiry could focus on screening this compound against a panel of steroid receptors and metabolic enzymes. There is potential for antagonist activity at the glucocorticoid and androgen receptors. watson-int.com Such studies could reveal novel therapeutic possibilities, for instance, in conditions characterized by hormone excess. watson-int.com Furthermore, research into its metabolism could identify unique C11α-hydroxy C19 steroids, which may possess their own distinct physiological roles or serve as biomarkers. nih.gov

Advancements in Biocatalytic and Sustainable Production Methodologies

The chemical synthesis of specifically hydroxylated steroids can be complex and environmentally taxing. A significant area of future research lies in developing sustainable production methods for 11α-Hydroxy-18-methylestr-4-ene-3,17-dione through biocatalysis. Microbial transformation offers a highly regio- and stereo-selective alternative to traditional chemical hydroxylation. researchgate.netnih.gov

Fungi from the genera Aspergillus and Mucor are known to efficiently introduce hydroxyl groups at the 11α-position of various steroid skeletons with a 4-ene-3-one functionality. researchgate.netnih.gov For example, Aspergillus ochraceus can hydroxylate androst-4-ene-3,17-dione (AD) at the 11α position with a near-quantitative yield of 98%. researchgate.netnih.gov Similarly, Aspergillus sp. PTCC 5266 converts AD to 11α-hydroxy-AD with an 86% yield. researchgate.net These established processes provide a strong foundation for developing a biocatalytic route to 11α-Hydroxy-18-methylestr-4-ene-3,17-dione.

Future work will involve screening microbial collections for strains capable of hydroxylating the 18-methylestrane skeleton or genetically engineering known hydroxylating organisms to accept this specific substrate. Moreover, "one-pot" cascade biotransformations, starting from inexpensive and abundant natural sterols like phytosterols (B1254722) or cholesterol, represent a promising avenue for sustainable, large-scale production. researchgate.netnih.gov Such a process might involve a first microbial step to convert the sterol into an intermediate like androst-4-ene-3,17-dione, followed by a second step using an 11α-hydroxylating fungus. researchgate.netnih.gov

Table 2: Examples of Microbial 11α-Hydroxylation of Steroid Precursors

| Microbial Strain | Substrate | Product | Yield |

|---|---|---|---|

| Aspergillus ochraceus VKM F-830 | Androst-4-ene-3,17-dione (AD) | 11α-Hydroxyandrost-4-ene-3,17-dione | 98% researchgate.netnih.gov |

| Aspergillus sp. PTCC 5266 | Androst-4-ene-3,17-dione (AD) | 11α-Hydroxy-AD | 86% researchgate.net |

| Fusarium solani | Androst-4-ene-3,17-dione (AD) | 11α-Hydroxy-AD | 54% researchgate.net |

Integration into Multi-Disciplinary Research Platforms for Drug Discovery

The unique structure of 11α-Hydroxy-18-methylestr-4-ene-3,17-dione makes it an ideal building block for integration into multi-disciplinary drug discovery platforms. Steroid scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.

This compound can serve as a foundational scaffold for generating diverse steroid libraries. The 11α-hydroxy group and the two ketone functionalities at C3 and C17 can be selectively modified to create a multitude of derivatives. These libraries can then be subjected to high-throughput screening against various cellular and molecular targets to identify novel lead compounds for a range of diseases, from cancers to inflammatory conditions and metabolic disorders. Its role as a key intermediate for important pharmaceuticals underscores its value in platforms aimed at synthesizing and evaluating new generations of steroid-based drugs. nih.gov The development of efficient biocatalytic production methods would further enhance its utility in such platforms by ensuring a sustainable supply of the core scaffold for derivatization and screening efforts. bohrium.comnih.gov

常见问题

Q. What are the recommended synthetic routes for 11α-Hydroxy-18-methylestr-4-ene-3,17-dione in laboratory settings?

- Methodological Answer : The compound can be synthesized via chemical modification of steroidal precursors. For example, thiosemicarbazones and 1,3,4-thiadiazoline derivatives have been prepared from androstene analogs (e.g., 11α-hydroxyandrost-4-ene-3,17-dione) using condensation reactions with thiosemicarbazide under acidic conditions . Additionally, microbial biotransformation using engineered Mycobacterium fortuitum strains has been explored for related steroids, where gene knockout of 3-ketosteroid-Δ1-dehydrogenase (kstD) and overexpression of hydroxylase genes improved yields of hydroxylated derivatives .

Q. What analytical techniques are critical for confirming the structural identity of 11α-Hydroxy-18-methylestr-4-ene-3,17-dione?

- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry and intramolecular interactions. For example, 4-androstene-3,17-dione analogs have been crystallized in the orthorhombic space group P2₁2₁2₁, with unit cell parameters validated via diffraction data . Complementary techniques include nuclear magnetic resonance (NMR) for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Computational tools like SMILES and InChI descriptors also aid in structural validation .

Advanced Research Questions

Q. How do enzymatic pathways influence the metabolism or regioselective modification of 11α-Hydroxy-18-methylestr-4-ene-3,17-dione?

- Methodological Answer : Monooxygenases, such as EC 1.14.99.12 (androst-4-ene-3,17-dione monooxygenase), catalyze hydroxylation and lactonization of steroid substrates. Experimental approaches include enzyme kinetic assays with NADPH cofactors and oxygen consumption measurements . For biotechnological applications, gene silencing (e.g., CRISPR-Cas9 knockout of kstD) in Mycobacterium species can redirect metabolic flux toward hydroxylated products instead of degradative pathways .

Q. What methodological challenges arise in detecting 11α-Hydroxy-18-methylestr-4-ene-3,17-dione residues in biological matrices?

- Methodological Answer : Key challenges include substrate variability (e.g., urine vs. tissue samples) and interference from structurally similar metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is recommended for specificity. However, contradictory results may arise due to spontaneous dimerization or degradation products, necessitating stability studies under varying pH and temperature conditions .

Q. How can site-directed mutagenesis improve the efficiency of 11α-Hydroxy-18-methylestr-4-ene-3,17-dione production?

- Methodological Answer : Rational enzyme engineering, such as saturation mutagenesis of 3-ketosteroid-Δ1-dehydrogenase, can reduce undesired side reactions (e.g., Δ1,2-dehydrogenation) and enhance hydroxylation efficiency. Computational tools like steered molecular dynamics (SMD) simulations help identify key residues for mutagenesis. Coupled with multi-omics analysis (transcriptomics/proteomics), this approach optimizes microbial chassis strains for scalable production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。